molecular formula C10H18O B14167141 1-Butanol, 4-cyclohexylidene- CAS No. 4441-58-1

1-Butanol, 4-cyclohexylidene-

Cat. No.: B14167141
CAS No.: 4441-58-1
M. Wt: 154.25 g/mol
InChI Key: IGVJWGCJYWLRAC-UHFFFAOYSA-N
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Description

This structural modification introduces a rigid cyclohexene ring, distinguishing it from linear or branched butanol isomers.

Key structural attributes:

  • Molecular formula: Likely C₁₀H₁₈O (based on cyclohexylidene substitution).
  • Functional groups: Primary alcohol (-OH) and a cyclohexene ring.
  • Potential applications: Intermediate in organic synthesis, specialty solvents, or fragrance components due to its hybrid aliphatic-cyclic structure.

Properties

CAS No.

4441-58-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-cyclohexylidenebutan-1-ol

InChI

InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h8,11H,1-7,9H2

InChI Key

IGVJWGCJYWLRAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCCCO)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylidene-1-butanol typically involves the following steps:

    Formation of Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate through the reaction of cyclohexanone with a suitable reagent.

    Addition of Butanol Chain: The cyclohexylidene intermediate is then reacted with a butanol derivative under controlled conditions to form 4-Cyclohexylidene-1-butanol.

Industrial Production Methods: Industrial production of 4-Cyclohexylidene-1-butanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylidene-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexylidene butanone or cyclohexylidene butanal.

    Reduction: Formation of cyclohexylidene butane.

    Substitution: Formation of cyclohexylidene butyl halides or other substituted derivatives.

Scientific Research Applications

4-Cyclohexylidene-1-butanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylidene-1-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The cyclohexylidene group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

Structural and Thermophysical Properties

Compound CAS Molecular Formula Boiling Point (°C) Solubility in Water Key Structural Features
1-Butanol 71-36-3 C₄H₁₀O 117.7 Miscible Linear primary alcohol
3-Methyl-1-butanol 123-51-3 C₅H₁₂O 131.8 Slightly soluble Branched chain (isoamyl alcohol)
2-Ethyl-1-butanol 97-95-0 C₆H₁₄O 146.0 Low solubility Branched with ethyl substituent
1-Butanol, 4-cyclohexylidene- N/A C₁₀H₁₈O Estimated >180 Insoluble Cyclohexene ring at C4, primary alcohol

Analysis :

  • Boiling Point: The cyclohexylidene group increases molecular weight and rigidity, leading to a higher boiling point compared to linear 1-butanol (117.7°C) and branched isomers like 3-methyl-1-butanol (131.8°C) .
  • Solubility: The hydrophobic cyclohexene ring reduces water solubility significantly compared to 1-butanol, which is fully miscible in water .
  • Thermal Stability : Cyclohexylidene substitution may enhance thermal stability due to the aromatic-like ring structure, contrasting with linear alcohols that degrade more readily under high-pressure conditions .

Comparison :

  • Branched alcohols (e.g., 2-ethyl-1-butanol) are easier to biosynthesize via modified pathways, whereas cyclohexylidene derivatives require synthetic organic chemistry methods.

Oxidation Pathways :

  • 1-Butanol: Oxidized to butanoic acid (CAS 107-92-6) via atmospheric reactions with nitrate radicals .
  • 4-Cyclohexylidene-1-butanol: The cyclohexene ring may stabilize the molecule against oxidation, reducing acid formation.

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